molecular formula C11H10BrNO B1402373 5-Bromo-2-(cyclopropylmethoxy)benzonitrile CAS No. 876938-68-0

5-Bromo-2-(cyclopropylmethoxy)benzonitrile

Cat. No. B1402373
CAS RN: 876938-68-0
M. Wt: 252.11 g/mol
InChI Key: QXSNUARAOQHPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(cyclopropylmethoxy)benzonitrile, or 5-Br-2-CPMB, is an organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 267.1 g/mol. 5-Br-2-CPMB is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis and Chemical Properties

Brominated compounds are significant in organic synthesis and pharmaceutical research. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl is a critical step in manufacturing non-steroidal anti-inflammatory materials, showcasing the importance of brominated intermediates in drug synthesis (Qiu et al., 2009). Such methodologies could be relevant to the synthesis and application of 5-Bromo-2-(cyclopropylmethoxy)benzonitrile in pharmaceutical contexts.

Application in Material Science

Brominated compounds are also integral in material science, particularly in the development of flame retardants. The study on novel brominated flame retardants reviews their occurrence in various environments and discusses their potential risks and registration within the EU (Zuiderveen et al., 2020). This information could be pertinent when considering the environmental and health implications of using brominated compounds like 5-Bromo-2-(cyclopropylmethoxy)benzonitrile in commercial products.

Environmental and Biological Interactions

The degradation and interaction of brominated compounds with biological systems are of significant interest. For example, nitrile-hydrolysing enzymes from bacteria show potential for bioremediation, capable of degrading toxic nitrile compounds into less harmful products (Sulistinah & Riffiani, 2018). This aspect might be relevant for understanding the environmental fate and potential biotechnological applications of 5-Bromo-2-(cyclopropylmethoxy)benzonitrile.

properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSNUARAOQHPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(cyclopropylmethoxy)benzonitrile

Synthesis routes and methods

Procedure details

Sodium hydride, 60% suspension in oil (3.6 g, 0.09 mol), is added to a solution of cyclopropylmethanol (6.49 g, 0.09 mol) in dry DMF (200 ml) at 0° C. under nitrogen. After 30 min at 0° C., 5-bromo-2-fluorobenzonitrile (12.0 g, 0.06 mol) in dry DMF (50 ml) is added, and the reaction is stirred at 50° C. for 16 h. Ice-water (200 ml) is added to the reaction mixture, which is then extracted with ethyl acetate (2×200 ml). The organic phases are washed with water (2×200 ml) and saturated sodium chloride solution (1×200 ml) and dried over sodium sulfate. After removal of the solvent, the crude product is purified by chromatography, giving 14 g of a yellow oil;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.49 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(cyclopropylmethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(cyclopropylmethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(cyclopropylmethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(cyclopropylmethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(cyclopropylmethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(cyclopropylmethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.